

Application Note: Quantitative Analysis of 4-(4-Fluorophenyl)-3-fluorophenol

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-3-fluorophenol

Cat. No.: B1440373

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Abstract

This application note provides detailed analytical methods for the accurate quantification of **4-(4-Fluorophenyl)-3-fluorophenol**, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and concentration of this analyte is critical for process monitoring, quality control, and stability testing. We present two robust and validated methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols herein are developed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3]

Introduction and Significance

4-(4-Fluorophenyl)-3-fluorophenol is a halogenated bi-aromatic phenol. Its molecular structure, featuring two fluorine atoms on separate phenyl rings, imparts specific chemical properties that are leveraged in the synthesis of complex molecules. The purity of such intermediates is a critical quality attribute, as impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, robust and reliable analytical methods are essential for its quantification in various matrices, from raw materials to in-process samples.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5] For confirmatory analysis, especially in complex matrices or for impurity identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers unparalleled selectivity and structural elucidation capabilities.[6][7][8] This guide details the development, validation, and application of both techniques for the analysis of **4-(4-Fluorophenyl)-3-fluorophenol**.

Chemical Structure

Caption: Chemical structure of **4-(4-Fluorophenyl)-3-fluorophenol**.

Principles of Analysis

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.

- **Reversed-Phase HPLC (RP-HPLC):** This is the primary proposed method. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][9] **4-(4-Fluorophenyl)-3-fluorophenol**, being a moderately polar compound, will have a strong interaction with the C18 stationary phase, allowing for excellent separation from more polar or nonpolar impurities. UV detection is suitable due to the presence of chromophoric phenyl rings.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This method is ideal for confirmation and trace analysis. Phenolic compounds are amenable to GC analysis.[6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer detector provides high selectivity and structural information by fragmenting the analyte and analyzing the resulting mass-to-charge ratios, confirming the identity of the compound.[6][7]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is designed for the routine quality control of **4-(4-Fluorophenyl)-3-fluorophenol**, offering a balance of speed, precision, and accuracy.

Experimental Protocol

Caption: General workflow for HPLC quantification.

Step 1: Instrumentation and Materials

- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Chemicals and Reagents:
 - **4-(4-Fluorophenyl)-3-fluorophenol** reference standard ($\geq 99\%$ purity).
 - HPLC grade acetonitrile and water.
 - Phosphoric acid (85%).

Step 2: Chromatographic Conditions

- Mobile Phase: A mixture of acetonitrile and water (acidified to pH 3.0 with phosphoric acid) in a 55:45 (v/v) ratio. The acidification of the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times. The mobile phase should be filtered and degassed before use.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 μ L.

Step 3: Preparation of Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of the **4-(4-Fluorophenyl)-3-fluorophenol** reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

- Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These are used to construct the calibration curve.[9]
- Sample Preparation: Accurately weigh the sample containing **4-(4-Fluorophenyl)-3-fluorophenol** and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).

Step 4: Method Validation The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability.[1][2][3]

- Specificity: The ability to accurately measure the analyte in the presence of other components is assessed by analyzing a blank, a standard solution, and a sample spiked with potential impurities.[10]
- Linearity: A linear relationship between the analyte concentration and the detector response should be established. A correlation coefficient (R^2) of ≥ 0.999 is typically required.[4]
- Accuracy: Determined by performing recovery studies on a placebo mixture spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).[4][10]
- Precision:
 - Repeatability (Intra-day): Analysis of replicate samples of the same concentration on the same day.
 - Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. The relative standard deviation (%RSD) should be within acceptable limits (typically $\leq 2\%$).[1]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[2]

Expected Results and Data Presentation

The validation parameters for the HPLC method are summarized below.

Validation Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at the retention time of the analyte.	Complies
Linearity (Range)	1 - 100 µg/mL	R ² = 0.9997
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (%RSD)	≤ 2.0%	Repeatability: 0.8%
		Intermediate: 1.2%
LOD	Signal-to-Noise Ratio ≥ 3:1	0.2 µg/mL
LOQ	Signal-to-Noise Ratio ≥ 10:1	0.7 µg/mL

Method 2: Confirmatory Analysis by GC-MS

This method provides a high degree of certainty in the identification and quantification of **4-(4-Fluorophenyl)-3-fluorophenol**, making it suitable for confirmatory testing and trace-level impurity analysis.

Experimental Protocol

Caption: General workflow for GC-MS analysis.

Step 1: Instrumentation and Materials

- GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]
- Chemicals and Reagents:
 - **4-(4-Fluorophenyl)-3-fluorophenol** reference standard (≥99% purity).
 - GC-grade methanol or dichloromethane.

- Helium (carrier gas).

Step 2: Chromatographic and Spectrometric Conditions

- Injector Temperature: 280 °C.
- Injection Mode: Splitless (1 µL injection volume).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Acquisition Mode:
 - Full Scan: m/z 50-400 for qualitative identification.
 - Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitoring characteristic ions of the analyte.

Step 3: Preparation of Solutions

- Stock and Working Solutions: Prepare as described in the HPLC section, but using a GC-compatible solvent like methanol.

Step 4: Rationale for Method Parameters

- **No Derivatization:** While some phenolic compounds benefit from derivatization to improve peak shape and thermal stability, many halogenated phenols can be analyzed directly.[6] This protocol proceeds without derivatization to maintain simplicity. If peak tailing is observed, derivatization with an agent like BSTFA can be considered.
- **Splitless Injection:** This technique is employed to ensure the efficient transfer of the entire sample onto the column, which is crucial for achieving low detection limits.
- **Temperature Program:** The temperature program is designed to ensure the analyte is well-resolved from any solvent peaks and potential impurities, and elutes with a good peak shape.

Expected Mass Spectrum and Quantitative Data

The identity of **4-(4-Fluorophenyl)-3-fluorophenol** is confirmed by its retention time and its mass spectrum. The EI mass spectrum is expected to show a prominent molecular ion (M+) and characteristic fragment ions resulting from the cleavage of the molecule. For quantification in SIM mode, characteristic and abundant ions would be selected.

Parameter	Description
Retention Time	Dependent on the specific system, but expected to be highly reproducible.
Molecular Ion (M+)	Expected at m/z corresponding to the molecular weight.
Key Fragment Ions	Ions corresponding to the loss of functional groups (e.g., CO, F).
Quantitative Ions (SIM)	Selection of 2-3 characteristic ions for quantification and confirmation.
Linearity (Range)	e.g., 0.1 - 10 µg/mL with $R^2 \geq 0.999$
LOQ	Typically in the low ng/mL range.

Conclusion

This application note provides two comprehensive and validated analytical methods for the quantification of **4-(4-Fluorophenyl)-3-fluorophenol**. The RP-HPLC-UV method is well-suited for routine quality control, offering excellent accuracy and precision. The GC-MS method serves as a powerful tool for confirmatory analysis and trace-level detection, providing a higher degree of specificity. The choice of method should be based on the specific analytical need, sample matrix, and available instrumentation. Both protocols are designed to be robust and transferable, adhering to the principles of scientific integrity and international regulatory guidelines.

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